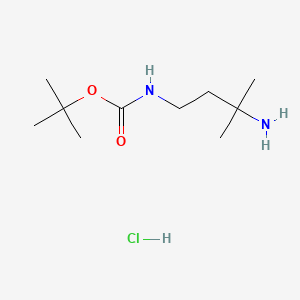

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

Description

BenchChem offers high-quality tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-amino-3-methylbutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-7-6-10(4,5)11;/h6-7,11H2,1-5H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVUZCQMURNMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-amino-3-methylbutyl)carbamate Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride, a valuable bifunctional building block in modern organic and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on providing practical insights for its use in research and development.

Chemical Identity and Significance

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, and the other is protonated as a hydrochloride salt. The strategic placement of the Boc protecting group allows for selective functionalization of the free primary amine, making this compound a versatile intermediate in the synthesis of more complex molecules.[1] The presence of a gem-dimethyl group on the carbon bearing the free amino group introduces steric hindrance that can influence the reactivity and conformational properties of subsequent derivatives.

The carbamate functional group is a prevalent structural motif in a wide array of pharmaceuticals.[1] Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. As a bifunctional molecule, tert-butyl (3-amino-3-methylbutyl)carbamate serves as a valuable scaffold for introducing a 1,4-diaminobutane backbone with defined stereochemistry and protecting group strategy, which is particularly useful in the construction of peptidomimetics, enzyme inhibitors, and as linkers in complex molecular architectures.

Table 1: Chemical Identity

| Identifier | Value | Source |

| Chemical Name | tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride | - |

| Free Base CAS Number | 880100-30-1 | [1] |

| Hydrochloride CAS Number | Not definitively available in searched public databases. | - |

| Molecular Formula (HCl Salt) | C₁₀H₂₃ClN₂O₂ | - |

| Molecular Weight (HCl Salt) | 238.76 g/mol | - |

| Molecular Formula (Free Base) | C₁₀H₂₂N₂O₂ | [1] |

| Molecular Weight (Free Base) | 202.29 g/mol | [1] |

Synthesis and Purification

The synthesis of tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride is typically a two-step process involving the selective mono-Boc protection of the corresponding diamine followed by the formation of the hydrochloride salt.

Step 1: Mono-Boc Protection of 3-Methylbutane-1,3-diamine

The selective protection of one amino group in a diamine is a common challenge in organic synthesis. A widely employed and effective method is the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O). To favor mono-protection, a significant excess of the diamine is often used.

Experimental Protocol:

-

To a stirred solution of 3-methylbutane-1,3-diamine (3.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diamine.

-

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate/hexane to afford the pure tert-butyl (3-amino-3-methylbutyl)carbamate free base.

Causality of Experimental Choices:

-

Excess Diamine: Using an excess of the diamine statistically favors the reaction of one molecule of Boc₂O with one molecule of the diamine, minimizing the formation of the di-Boc protected product.

-

Slow Addition at Low Temperature: The dropwise addition of Boc₂O at 0 °C helps to control the exothermicity of the reaction and further enhances the selectivity for mono-protection.

-

Solvent Choice: Dichloromethane and THF are excellent solvents for both the diamine and Boc₂O, providing a homogeneous reaction medium.

Step 2: Formation of the Hydrochloride Salt

The purified free base is then converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.

Experimental Protocol:

-

Dissolve the purified tert-butyl (3-amino-3-methylbutyl)carbamate in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

-

A white precipitate of the hydrochloride salt should form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride.

Self-Validating System:

The formation of a crystalline precipitate upon addition of HCl is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by analytical methods such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Physicochemical and Spectral Properties

Detailed experimental data for the hydrochloride salt is not widely available in the public domain. The following table includes data for the free base and predicted properties for the hydrochloride salt based on general chemical principles.

Table 2: Physicochemical Properties

| Property | Value (Free Base) | Predicted Value (Hydrochloride Salt) | Source |

| Appearance | Colorless to pale yellow oil or low-melting solid | White to off-white crystalline solid | General Observation |

| Melting Point | Not widely reported | Likely higher than the free base due to ionic character | General Principle |

| Boiling Point | Not widely reported | Decomposes upon heating | General Principle |

| Solubility | Soluble in many organic solvents | Soluble in water and polar protic solvents (e.g., methanol, ethanol), sparingly soluble in non-polar organic solvents | General Principle |

Spectral Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the free base would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl groups on the quaternary carbon, and the methylene and amine protons. Upon formation of the hydrochloride salt, the chemical shifts of the protons alpha and beta to the newly formed ammonium group are expected to shift downfield due to the electron-withdrawing effect of the positive charge.

¹³C NMR Spectroscopy:

Similarly, in the ¹³C NMR spectrum, the carbons adjacent to the protonated amine in the hydrochloride salt will experience a downfield shift compared to the free base.

Applications in Research and Drug Development

The utility of tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride lies in its bifunctional nature, which allows for its incorporation into a variety of molecular scaffolds.

Synthesis of Bioactive Molecules

The free primary amine can serve as a nucleophile for reactions such as acylation, alkylation, and reductive amination, allowing for the attachment of various pharmacophores. The Boc-protected amine remains stable under these conditions and can be deprotected at a later stage using acidic conditions to reveal a second primary amine for further functionalization. This orthogonal protecting group strategy is a cornerstone of modern multi-step organic synthesis.

Linker and Scaffold in Drug Discovery

The diamine backbone of this molecule makes it an attractive linker for connecting two different molecular entities, for example, in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). The gem-dimethyl group can provide conformational rigidity to the linker, which can be crucial for optimal biological activity.

Diagram 1: Role in Synthesis

Caption: Synthetic utility of the title compound.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the reliable and selective chemistry of the Boc protecting group, provides a powerful platform for the synthesis of a diverse range of complex molecules. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.

References

-

MySkinRecipes. tert-Butyl (3-amino-3-methylbutyl)carbamate. [Link]

Sources

The Strategic Utility of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Chemistry and Strategic Importance

Tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a bifunctional organic molecule featuring a primary amine protected as a tert-butoxycarbonyl (Boc) carbamate and a terminal primary amine present as a hydrochloride salt. This strategic arrangement of functional groups makes it a highly valuable synthon in multi-step organic synthesis, particularly within the pharmaceutical industry. The Boc protecting group offers robust stability across a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for sequential and controlled manipulation of the two amine functionalities.[1] The presence of a gem-dimethyl group on the carbon adjacent to one of the nitrogen atoms introduces steric hindrance that can influence the reactivity and conformational preferences of molecules incorporating this fragment.

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride |

| CAS Number | 177990-20-2 |

| Molecular Formula | C₁₀H₂₃ClN₂O₂ |

| Molecular Weight | 238.76 g/mol |

| Appearance | White to off-white solid (typical) |

| Storage | 2-8°C, dry, sealed[1] |

The hydrochloride salt form enhances the stability and handling characteristics of the compound compared to the free base, rendering it more amenable to storage and use in various synthetic protocols.

Synthesis and Purification: A Protocol Built on Self-Validation

The synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride typically involves a two-step process starting from a suitable precursor. The following protocol outlines a representative synthesis, emphasizing the rationale behind each step to ensure a self-validating and reproducible workflow.

Experimental Protocol: Synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate and its Hydrochloride Salt

Part A: Synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate (Free Base)

-

Reaction Setup: To a stirred solution of 3,3-dimethylbutane-1,3-diamine in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise. The use of an excess of the diamine is a common strategy to favor mono-Boc protection.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent (Boc₂O).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude tert-Butyl (3-amino-3-methylbutyl)carbamate is purified by column chromatography on silica gel to afford the pure free base.

Part B: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution to 0 °C and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise until precipitation is complete. The pH should be acidic.

-

Isolation and Drying: The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride as a solid.

Causality in Protocol Design: The choice of a large excess of the diamine in the initial step is a key strategic decision to minimize the formation of the di-Boc protected byproduct, simplifying the subsequent purification. The conversion to the hydrochloride salt not only aids in purification through precipitation but also provides a more stable and easily handled solid product for long-term storage and subsequent reactions.

Figure 1: A representative workflow for the synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride.

Analytical Characterization: A Spectroscopic Fingerprint

Thorough analytical characterization is paramount to confirm the identity and purity of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride. The following data represents typical spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. Key expected signals include:

-

A singlet integrating to 9 protons for the tert-butyl group of the Boc protector.

-

Singlets corresponding to the two methyl groups attached to the quaternary carbon.

-

Multiplets for the methylene protons of the butyl chain.

-

Broad signals for the amine and ammonium protons, which may exchange with deuterated solvents.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. Expected resonances include:

-

Signals for the quaternary carbons of the tert-butyl group and the gem-dimethyl group.

-

Resonances for the methylene carbons in the butyl chain.

-

A signal for the carbonyl carbon of the carbamate group.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands include:

-

N-H stretching vibrations for the primary amine and the carbamate.

-

C=O stretching of the carbamate group.

-

C-H stretching and bending vibrations for the alkyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ of the free base is typically observed.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The unique structural features of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride make it a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its ability to introduce a protected diamine moiety with specific steric and electronic properties is highly sought after in medicinal chemistry.

One notable application is in the synthesis of inhibitors for enzymes implicated in disease, such as β-secretase (BACE1), a key target in Alzheimer's disease research. The diamine fragment can serve as a crucial pharmacophoric element that interacts with the active site of the enzyme.

Figure 2: A generalized schematic illustrating the utility of the title compound in a multi-step drug synthesis.

Safety, Handling, and Storage: Ensuring Laboratory Integrity

As with all chemical reagents, proper handling and storage of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride are essential for maintaining its integrity and ensuring laboratory safety.

-

Safety: The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While specific toxicity data for this compound is not widely available, related amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C to ensure long-term stability.[1]

Conclusion: A Versatile Tool for the Modern Chemist

References

-

MySkinRecipes. tert-Butyl (3-amino-3-methylbutyl)carbamate. [Link] Accessed January 26, 2026.

Sources

The Strategic Utility of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Building Block for Complex Amine Architectures

In the landscape of contemporary medicinal chemistry, the synthesis of complex molecules with precisely defined functionalities is paramount. Among the vast arsenal of synthetic tools, protected diamines serve as critical building blocks for the introduction of nitrogen-containing moieties, which are ubiquitous in pharmacologically active agents. tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride, a mono-protected 1,3-diamine, has emerged as a particularly valuable reagent. Its unique structural features—a primary amine masked by a readily cleavable tert-butoxycarbonyl (Boc) group and a sterically hindered tertiary amine—offer chemists a versatile platform for constructing intricate molecular architectures.[1]

This guide provides a comprehensive technical overview of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride, delving into its synthesis, physicochemical properties, and strategic applications in drug development. By understanding the causality behind its synthetic route and its chemical behavior, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in the laboratory. The hydrochloride salt form of tert-Butyl (3-amino-3-methylbutyl)carbamate enhances its stability and simplifies handling compared to the free base.

| Property | Value | Source |

| CAS Number | 1005527-99-3 | N/A |

| Molecular Formula | C₁₀H₂₃ClN₂O₂ | Calculated |

| Molecular Weight | 238.75 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | N/A |

| Storage | Store at 2-8°C under an inert, dry atmosphere.[1] | [1] |

Safety Profile:

GHS Hazard Pictograms (Predicted):

Hazard Statements (Predicted):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (Predicted):

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis and Mechanistic Insights: A Step-by-Step Guide

The synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a representative synthesis, with explanations for the critical steps.

Experimental Protocol: Synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate (Free Base)

This procedure focuses on the synthesis of the free base, which is then converted to the hydrochloride salt.

Step 1: Synthesis of tert-Butyl (3-cyano-3-methylbutyl)carbamate

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve tert-butyl (3-oxobutyl)carbamate in an appropriate solvent such as methanol.

-

Reagent Addition: Add a solution of sodium cyanide in water dropwise to the reaction mixture, maintaining the temperature below 20°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl (3-cyano-3-methylbutyl)carbamate.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Reaction Setup: In a high-pressure reactor, dissolve the crude tert-butyl (3-cyano-3-methylbutyl)carbamate from the previous step in a solvent such as methanol.

-

Catalyst Addition: Add a hydrogenation catalyst, for example, Raney Nickel.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The specific pressure and temperature will depend on the catalyst and scale of the reaction.

-

Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) for the disappearance of the nitrile.

-

Workup and Purification: After the reaction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (3-amino-3-methylbutyl)carbamate. Further purification can be achieved by column chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified tert-butyl (3-amino-3-methylbutyl)carbamate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete.

-

Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride.

Causality Behind Experimental Choices

-

Boc Protection: The use of the tert-butoxycarbonyl (Boc) group is a strategic choice for protecting one of the amine functionalities. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, providing an orthogonal protection strategy.[1]

-

Choice of Reducing Agent: The reduction of the nitrile to the primary amine is a critical step. While various reducing agents can be employed, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

-

Formation of the Hydrochloride Salt: Converting the free base to the hydrochloride salt serves several purposes. It often improves the compound's crystallinity, making it easier to handle and purify. The salt form also enhances stability and can improve solubility in certain solvent systems.

Synthetic Workflow Diagram

Caption: Synthetic workflow for tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of a protected and a free amine group on a sterically hindered carbon backbone makes tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride a highly valuable building block in drug discovery. The primary amine can be selectively functionalized, followed by deprotection of the Boc-protected amine to allow for further chemical modifications.

While a specific, marketed drug has not been definitively linked to this exact building block in the available literature, its structural motif is highly relevant to the synthesis of various classes of therapeutic agents. For instance, related Boc-protected diamines are key intermediates in the synthesis of anticonvulsant drugs like Lacosamide.[3] The 1,3-diamine structure is also a common feature in various biologically active compounds, including enzyme inhibitors and receptor modulators.

Illustrative Synthetic Application Workflow

Sources

Methodological & Application

Application Note: Strategic Incorporation of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride for the Synthesis of Advanced Peptidomimetics

Abstract

The modification of native peptide structures is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as stability, potency, and bioavailability.[1] Unnatural amino acids and specialized building blocks are instrumental in this pursuit. This guide provides an in-depth technical overview and detailed protocols for the application of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride , a unique bifunctional building block, in peptide synthesis. We will explore its chemical rationale, the strategic advantages conferred by its gem-dimethyl scaffold, and step-by-step methodologies for its successful incorporation using both solid-phase and solution-phase techniques.

Introduction: Beyond the Canonical

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. The field of peptidomimetics seeks to address these limitations by introducing non-natural structural motifs.[1] tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride emerges as a pivotal reagent in this context. It is not a traditional α-amino acid but a diamine building block where one amine is temporarily masked with a tert-butoxycarbonyl (Boc) protecting group.[2]

Its incorporation into a peptide chain introduces a flexible, four-carbon linker. Critically, the presence of a gem-dimethyl group at the C3 position imposes significant conformational constraints on the peptide backbone. This structural feature can lock the peptide into a more defined, bioactive conformation, potentially increasing receptor affinity and resisting enzymatic degradation.[3][4] This document serves as a comprehensive guide for leveraging this reagent to create novel, structurally sophisticated peptide analogues.

Reagent Overview and Chemical Rationale

The strategic utility of this reagent is rooted in its distinct chemical features: the acid-labile Boc protecting group and the conformationally restricting gem-dimethyl group.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability in a wide range of reaction conditions while being readily removable under specific acidic conditions.[2][]

-

Protection: The Boc group is typically installed on an amine via nucleophilic acyl substitution using di-tert-butyl dicarbonate ((Boc)₂O).[6][7]

-

Deprotection: Its removal is most commonly achieved with a moderately strong acid, such as Trifluoroacetic Acid (TFA).[7][8][9] The mechanism proceeds through protonation of the carbamate, which then fragments to release the stable tert-butyl cation, carbon dioxide, and the free amine.[9] This selective deprotection is fundamental to the stepwise elongation of peptide chains.[8]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Structural Impact of the Gem-Dimethyl Group

The two methyl groups on the same carbon atom (a gem-dimethyl moiety) are more than just passive substituents. They exert a significant steric influence known as the Thorpe-Ingold effect, which restricts the rotational freedom of the adjacent single bonds. When incorporated into a peptide, this effect can:

-

Induce Turns: Favor the formation of β- or γ-turns in the peptide secondary structure.

-

Enhance Stability: Protect nearby amide bonds from proteolytic cleavage by sterically hindering enzyme access.

-

Improve Helicity: In certain contexts, α,α-disubstituted amino acids are known to stabilize helical conformations.[3][4][10]

Experimental Protocols

The incorporation of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride requires careful consideration of its bifunctional nature. As a diamine, it acts as a linker or spacer rather than a direct amino acid replacement. The following protocols detail its use in both solid-phase and solution-phase synthesis.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes adding the building block to the N-terminus of a peptide chain that is anchored to a solid support. This is a common strategy to introduce a terminal modification or a linker for further conjugation.

Caption: SPPS workflow for N-terminal modification.

Materials & Reagents:

| Reagent | Purpose | Typical Concentration/Amount |

|---|---|---|

| Peptide-on-Resin | Starting material | 1 equivalent |

| Dimethylformamide (DMF) | Solvent | - |

| Dichloromethane (DCM) | Solvent | - |

| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |

| Coupling Reagent (HBTU/HATU) | Carboxyl activation | 3-4 equivalents |

| Diisopropylethylamine (DIEA) | Base for coupling & neutralization | 6-8 equivalents |

| tert-Butyl (3-amino-3-methylbutyl)carbamate HCl | Building Block | 4 equivalents |

| Trifluoroacetic Acid (TFA) | Boc deprotection & cleavage | 50-95% (v/v) in DCM |

| Scavengers (e.g., TIS, H₂O) | Cation trapping during cleavage | 2.5-5% (v/v) |

Step-by-Step Methodology:

-

Resin Preparation: Start with your desired peptide sequence assembled on a suitable resin (e.g., Rink Amide) using standard Fmoc/tBu chemistry. Ensure the final N-terminal Fmoc group is removed to expose the free amine of the peptide.

-

Building Block Preparation: In a separate vessel, dissolve tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride (4 eq.) in a minimal amount of DMF. Add DIEA (4 eq.) to neutralize the hydrochloride salt, forming the free amine.

-

Peptide Carboxyl Activation: Swell the peptide-resin in DMF. In the reaction vessel, add the next amino acid to be coupled (4 eq.), the coupling reagent HBTU (3.9 eq.), and DIEA (8 eq.) to the resin. Allow to pre-activate for 5-10 minutes. Correction for clarity: The above diagram describes modifying an existing peptide. The correct procedure to add the linker is to couple its free amine to the C-terminus of the peptide being synthesized.

Corrected Coupling Step: This building block is a diamine. It is used to extend a peptide chain. The most common use is to couple its free amine to the activated C-terminus of a peptide.

-

Scenario A (Extending from a Peptide in Solution - see Protocol 2): Activate the C-terminal carboxyl group of a protected peptide, then add the free base of the title compound.

-

Scenario B (As a Linker on SPPS): After completing the peptide sequence on the resin, the free amine of the title compound can be coupled to an activated side-chain (e.g., Asp or Glu) or used after cleavage in solution-phase. For terminal modification, one would typically use a derivative of this compound that has a carboxyl group. Given the reagent's structure, its primary use is as a solution-phase extender or for on-resin side-chain modification.

Let's pivot the protocol to a more chemically logical application: Solution-Phase C-Terminal Extension.

-

Protocol 2: Solution-Phase C-Terminal Extension of a Protected Peptide

This protocol is ideal for modifying a pre-synthesized, protected peptide fragment.

Materials & Reagents:

| Reagent | Purpose | Typical Concentration/Amount |

|---|---|---|

| N-terminally Protected Peptide | Starting material | 1 equivalent |

| tert-Butyl (3-amino-3-methylbutyl)carbamate HCl | Building Block | 1.2 equivalents |

| HBTU / HATU | Coupling Reagent | 1.1 equivalents |

| DIEA or Collidine | Non-nucleophilic base | 3 equivalents |

| Anhydrous DMF or DCM | Solvent | - |

| Saturated NaHCO₃ solution | Aqueous wash | - |

| Brine | Aqueous wash | - |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | - |

Step-by-Step Methodology:

-

Peptide Dissolution: Dissolve the N-terminally protected peptide fragment (with a free C-terminal carboxylic acid) (1 eq.) in anhydrous DMF.

-

Building Block Neutralization: In a separate flask, dissolve tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride (1.2 eq.) in DMF and add DIEA (1.2 eq.).

-

Activation & Coupling: Cool the peptide solution to 0 °C in an ice bath. Add HBTU (1.1 eq.) and DIEA (3 eq. total, including the amount for neutralization). Stir for 5 minutes. Add the neutralized building block solution dropwise to the activated peptide solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting peptide is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting Boc-protected, extended peptide by flash column chromatography.

-

Final Deprotection: The terminal Boc group can now be removed by dissolving the purified product in a solution of 25-50% TFA in DCM for 30-60 minutes, followed by evaporation to yield the final modified peptide.

Troubleshooting and Expert Insights

| Problem | Probable Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance from the gem-dimethyl group. | Use a more potent coupling reagent like HATU. Increase reaction time and/or temperature (e.g., to 40 °C). Use a 1.5 to 2-fold excess of the building block. |

| Side-Product Formation during Boc Deprotection | The tert-butyl cation generated during deprotection can alkylate sensitive residues (e.g., Trp, Met). | Perform the TFA deprotection step at 0 °C. Include scavengers in the TFA solution, such as 2.5% triisopropylsilane (TIS) and 2.5% water, to trap the cation.[11] |

| Purification Difficulties | The modified peptide may have different solubility or chromatographic behavior. | Use a gradient of increasing organic phase (e.g., acetonitrile) in water with 0.1% TFA for reverse-phase HPLC. If the peptide is very hydrophobic, consider alternative purification methods. |

| Salt Form Issues | The hydrochloride salt of the reagent is not reactive in coupling reactions. | Always ensure complete neutralization to the free base with a non-nucleophilic base like DIEA before adding it to the activated carboxyl component. |

Conclusion

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a powerful and versatile tool for the synthesis of advanced peptidomimetics. Its strategic incorporation introduces a conformationally constrained linker, enabling researchers to precisely modulate the structural and, consequently, the biological properties of peptides. By understanding the principles of Boc chemistry and the steric implications of the gem-dimethyl group, scientists can effectively utilize this reagent to develop next-generation peptide therapeutics with enhanced stability and function. The protocols and insights provided herein offer a robust framework for the successful application of this valuable building block in both academic and industrial research settings.

References

-

MySkinRecipes. tert-Butyl (3-amino-3-methylbutyl)carbamate. Available from: [Link]

-

Christensen, T. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. J-Exp. Protoc. Available from: [Link]

-

Christensen, T. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Protocol Exchange. Available from: [Link]

-

Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. Available from: [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. (2019-02-15). Available from: [Link]

-

ResearchGate. Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. Available from: [Link]

-

PubMed. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Available from: [Link]

-

National Institutes of Health (NIH). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. Available from: [Link]

-

Proceedings of the National Academy of Sciences. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Available from: [Link]

-

PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

The Sanderson Group, Durham University. The synthesis of peptides and proteins containing non-natural amino acids. Available from: [Link]

-

ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Available from: [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007-12-13). Available from: [Link]

-

RSC Publishing. Reprogramming natural proteins using unnatural amino acids. (2021-11-26). Available from: [Link]

-

ResearchGate. Amino Acid-Protecting Groups. Available from: [Link]

-

Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022-02-14). Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Available from: [Link]

-

Sinopep. Mastering Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

Wikipedia. Peptide synthesis. Available from: [Link]

-

American Chemical Society. Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids. Available from: [Link]

-

CDN. Strategies for Peptide Synthesis: An Overview. Available from: [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. tert-Butyl (3-amino-3-methylbutyl)carbamate [myskinrecipes.com]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. peptide.com [peptide.com]

Application Notes and Protocols for the Boc Deprotection of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed guide for the deprotection of tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride to yield 3-methylbutane-1,3-diamine, a valuable building block in medicinal chemistry and materials science.

This guide is designed for professionals in research and drug development, offering not just procedural steps, but also the underlying chemical principles, potential challenges, and strategies for success. We will explore two of the most common and effective methods for Boc deprotection: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and methanolic hydrogen chloride (HCl).

Chemical Overview

The deprotection of tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride involves the acid-catalyzed cleavage of the carbamate bond. The presence of a hydrochloride salt on one of the amino groups necessitates careful consideration of stoichiometry and work-up procedures. The final product, 3-methylbutane-1,3-diamine, is a low molecular weight, water-soluble diamine, which requires specific handling during purification.

| Compound | Structure | Molecular Formula | Molecular Weight |

| tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride | CC(C)(N)CCNB(O)OC(C)(C)C.Cl | C₁₀H₂₃ClN₂O₂ | 238.76 g/mol |

| 3-Methylbutane-1,3-diamine | CC(C)(N)CCN | C₅H₁₄N₂ | 102.18 g/mol [3] |

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The generally accepted mechanism for acid-catalyzed Boc deprotection proceeds through a series of well-defined steps.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.

-

Formation of a Carboxonium Ion: The protonated intermediate rearranges to form a more stable carboxonium ion.

-

Release of the Tert-butyl Cation: The C-O bond cleaves, releasing the highly stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.

-

Protonation of the Amine: In the acidic medium, the newly formed amine is protonated to give the corresponding ammonium salt.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Recommended Protocols

Two primary protocols are presented below, each with distinct advantages and considerations. The choice of method will depend on the desired salt form of the product, available reagents, and downstream applications.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[5] TFA is a strong acid that efficiently cleaves the Boc group at room temperature.

Materials:

-

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride (1.0 eq) in anhydrous DCM (approximately 10-20 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.

-

Addition of TFA: Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. A slight exotherm may be observed. The reaction is typically complete within 1-3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar spot (the diamine product) indicates the reaction is proceeding.

-

Work-up:

-

Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Caution: This will cause vigorous gas evolution (CO₂). Add the bicarbonate solution slowly and with good stirring.

-

Extract the aqueous layer with a suitable organic solvent such as DCM or a mixture of isopropanol/chloroform (e.g., 10-20%). Repeat the extraction 3-5 times to ensure complete recovery of the water-soluble diamine.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylbutane-1,3-diamine.

-

-

Purification (Optional): The crude product may be of sufficient purity for some applications. If further purification is required, distillation under reduced pressure or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking) can be employed.

Protocol 2: Deprotection using Methanolic Hydrogen Chloride (HCl)

This method is advantageous when the hydrochloride salt of the product is desired for subsequent reactions or for improved handling and stability.

Materials:

-

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

-

Methanol (MeOH), anhydrous

-

Acetyl chloride or a solution of HCl in dioxane/ether

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Preparation of Methanolic HCl: Prepare a solution of HCl in methanol (e.g., 1.25 M) by the slow, dropwise addition of acetyl chloride to cold (0 °C) anhydrous methanol. Caution: This is an exothermic reaction and should be performed in a well-ventilated fume hood. Alternatively, a commercially available solution of HCl in an organic solvent can be used.

-

Reaction Setup: Dissolve tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask.

-

Addition of Methanolic HCl: Add the prepared methanolic HCl solution to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

-

Isolation of the Product:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add a sufficient amount of diethyl ether to the residue to precipitate the diamine dihydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-methylbutane-1,3-diamine dihydrochloride.

-

Caption: Comparative workflow of the two deprotection protocols.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for 3-methylbutane-1,3-diamine.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of the free diamine is expected to show signals corresponding to the methyl protons, the methylene protons, and the amine protons. The chemical shifts and multiplicities will be characteristic of the structure.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 103.12.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-H stretching vibrations around 2850-2950 cm⁻¹.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If monitoring indicates incomplete conversion, the reaction time can be extended, or a slight excess of the acidic reagent can be added. Ensure that the starting material is fully dissolved and that the reaction is being stirred efficiently.

-

Difficult Work-up: Due to the water solubility of the diamine product, extraction can be challenging. Using a more polar organic solvent or a mixture of solvents (e.g., isopropanol/chloroform) can improve extraction efficiency. Performing multiple extractions is highly recommended. Salting out the aqueous layer by adding a large amount of a salt like potassium carbonate can also aid in driving the diamine into the organic phase.

-

Side Reactions: The tert-butyl cation generated during the deprotection can potentially alkylate nucleophilic sites on the substrate or product.[6] While this is less of a concern for simple alkyl amines, it is a possibility to be aware of, especially if other sensitive functional groups are present.

-

Product Isolation as the Free Base: The free diamine is a volatile and potentially air-sensitive liquid. It is often preferable to handle and store it as its more stable hydrochloride salt. If the free base is required, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperature.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

-

Acid Handling: Trifluoroacetic acid and hydrogen chloride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

Amine Handling: The product, 3-methylbutane-1,3-diamine, is a corrosive and potentially toxic substance. Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

PubChem. 3-Methylbutane-1,3-diamine. National Center for Biotechnology Information. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

-

PubChem. 1,3-Butanediamine. National Center for Biotechnology Information. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

G., Han, et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

-

ACS Green Chemistry Institute. BOC Deprotection. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

Sources

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: tert-Butyl (3-amino-3-methylbutyl)carbamate Hydrochloride Solution Preparation

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven guide for the preparation, handling, and storage of solutions containing tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride. As a critical bifunctional building block in modern medicinal chemistry and drug development, the proper handling and solubilization of this reagent are paramount to ensuring experimental reproducibility and success. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, from solvent selection to stability considerations. It is designed for researchers, chemists, and drug development professionals who utilize Boc-protected diamines in their synthetic and screening workflows.

Introduction and Scientific Context

tert-Butyl (3-amino-3-methylbutyl)carbamate is a strategically important molecule in organic synthesis. Its structure features a primary amine and a second primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group.[1] This configuration allows for selective, sequential reactions, making it an invaluable linker and building block in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

The Boc group provides stability across a range of chemical conditions but can be selectively removed under acidic conditions, a cornerstone of orthogonal protection strategies in multi-step synthesis.[1][3] The hydrochloride salt form is specifically utilized to enhance the compound's aqueous solubility and handling characteristics compared to its free base form. Understanding the interplay between the hydrochloride salt, the acid-labile Boc group, and the chosen solvent system is critical for preparing stable, reliable solutions for downstream applications.

Molecular Structure and Physicochemical Properties

The hydrochloride salt is formed by the protonation of one or both of the nitrogen atoms, typically the more basic, unprotected primary amine.

The physicochemical properties are essential for accurate solution preparation.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₃ClN₂O₂ | Calculated |

| Molecular Weight | 238.76 g/mol | Calculated from Free Base MW of 202.29 g/mol [1] + HCl |

| Appearance | Typically an off-white to white solid | General observation for similar compounds[4] |

| Storage (Solid) | 2-8°C, dry, sealed environment | [1] |

Safety, Handling, and Storage

-

Hazard Profile: Similar compounds may cause skin irritation, serious eye irritation/damage, and respiratory irritation.[4][5][6] Some carbamates are classified as harmful or toxic if swallowed.[7][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety glasses or goggles.[4][9]

-

Engineering Controls: All weighing and solution preparation steps should be performed inside a certified chemical fume hood to avoid inhalation of the powdered compound.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[4]

Experimental Protocol: Aqueous Solution Preparation

This protocol is designed to produce a 10 mM stock solution in high-purity water. The principles can be adapted for other concentrations and solvent systems.

Required Materials and Equipment

-

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride (solid)

-

High-purity deionized water (≥18.2 MΩ·cm)

-

Analytical balance (4-decimal place)

-

Spatula and weigh paper/boat

-

Calibrated pH meter

-

Sterile, conical tube or volumetric flask

-

Vortex mixer and/or magnetic stirrer with stir bar

-

Sterile 0.22 µm syringe filter

-

Sterile syringe and storage vials (amber glass or opaque polypropylene)

-

Micropipettes

Pre-Protocol Calculations

The foundation of a reliable protocol is accurate calculation. The causality is direct: incorrect calculations lead to incorrect concentrations, invalidating experimental data.

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)

Example for a 10 mM stock solution in 10 mL:

-

Concentration = 10 mM = 0.010 mol/L

-

Volume = 10 mL = 0.010 L

-

Molecular Weight = 238.76 g/mol

-

Mass (mg) = 0.010 mol/L × 0.010 L × 238.76 g/mol × 1000 mg/g = 2.3876 mg

Step-by-Step Solution Preparation Workflow

-

Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.

-

Weigh the Compound: Carefully weigh the calculated mass (e.g., 2.39 mg) of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride. Perform this step in a chemical fume hood.

-

Transfer the Compound: Transfer the weighed solid into the appropriate sterile vessel (e.g., a 15 mL conical tube for a 10 mL final volume).

-

Add Solvent: Add approximately 80% of the final desired volume of deionized water (e.g., 8 mL for a 10 mL solution) to the vessel.

-

Dissolution: Cap the vessel securely and vortex at medium speed until the solid is fully dissolved. If dissolution is slow, a magnetic stirrer can be used. Gentle warming or sonication can also aid dissolution, but prolonged heating should be avoided to prevent thermal degradation of the Boc group.[3][10]

-

pH Measurement (Critical Step): Once fully dissolved, measure the pH of the solution. As the hydrochloride salt of a diamine, the initial pH will be acidic.

-

Rationale: The Boc protecting group is highly susceptible to cleavage under acidic conditions.[3] If the downstream application is sensitive to pH or requires long-term stability of the protected amine, the solution's pH should be adjusted. For many organic reactions, the acidic nature may be acceptable or even desired. For biological assays, adjustment to a physiological pH (7.2-7.4) is often necessary. Use dilute NaOH or HCl for adjustment.

-

-

Final Volume Adjustment: Add deionized water to reach the final desired volume (e.g., 10 mL) and mix thoroughly to ensure homogeneity.

-

Sterile Filtration: For biological applications, draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a sterile, final storage vial. This removes any potential microbial contamination or microscopic particulates.

-

Label and Store: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

Solution Stability and Storage

The stability of the prepared solution is a function of pH, temperature, and light exposure.

| Condition | Stability Assessment | Rationale & Recommendations |

| Acidic pH (< 5) | Unstable | The Boc group is readily cleaved under acidic conditions.[3] Avoid prolonged storage in acidic buffers unless Boc deprotection is the intended outcome. |

| Neutral pH (6-8) | Generally Stable | Minimal degradation of the Boc group is expected. This is the recommended pH range for storage. |

| Basic pH (> 8) | Generally Stable | The Boc group is stable towards most bases.[3] |

| Temperature | Susceptible to degradation at elevated temperatures. | Short-term (≤ 1 week): Store at 2-8°C. Long-term (> 1 week): Aliquot into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles. |

| Light | Potential for photo-oxidation. | Store solutions in amber or opaque vials to protect from light. |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Compound fails to dissolve | Insufficient solvent volume; low temperature; solution is supersaturated. | Ensure calculations are correct. Try gentle warming (not to exceed 40°C) or brief sonication. If the target concentration is too high for the solvent, consider using a co-solvent like DMSO, followed by aqueous buffer, as is common for poorly soluble compounds.[10] |

| Precipitation after storage | Solution was stored at too low a temperature for the concentration; solvent evaporation. | Allow the solution to return to room temperature and vortex to redissolve. If precipitation persists, the concentration may be too high for storage at that temperature. Ensure vials are tightly sealed. |

| Unexpected experimental results | Degradation of the compound (Boc-group cleavage). | Verify the pH of the stock solution. Prepare fresh solution if degradation is suspected. Perform a stability study under your specific experimental conditions if necessary. |

References

-

MySkinRecipes. tert-Butyl (3-amino-3-methylbutyl)carbamate. Available from: [Link]

- Google Patents. (N.D.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. tert-butyl N-(3-(methylamino)propyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (N.D.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

-

S. Al-Khafaji, et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available from: [Link]

-

PubChem. tert-butyl N-((3-aminophenyl)methyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. * (2-Aminoethyl)carbamic acid tert-butyl ester*. Available from: [Link]

-

The Royal Society of Chemistry. (N.D.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]

-

mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Available from: [Link]

-

A. P. S. S. de Oliveira, et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available from: [Link]

Sources

- 1. tert-Butyl (3-amino-3-methylbutyl)carbamate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. tert-butyl N-(3-(methylamino)propyl)carbamate | C9H20N2O2 | CID 11309987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Leveraging tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride for Advanced PROTAC Design in Targeted Protein Degradation

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) for selective protein removal.[3][][5] The linker component of a PROTAC is a critical determinant of its efficacy, profoundly influencing the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[6][][8][9][10] This guide provides an in-depth exploration of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride , a versatile building block for constructing advanced PROTAC linkers. We will dissect the strategic rationale for its use, particularly the role of its gem-dimethyl group, and provide detailed, field-proven protocols for its incorporation into a PROTAC synthesis workflow and subsequent biological validation.

Introduction: The Centrality of the Linker in PROTAC Efficacy

The PROTAC molecule is modular, comprising three distinct components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase, and a linker that covalently connects the two.[11] While significant effort is often focused on optimizing the warhead and anchor ligands, the linker's role is far from that of a passive spacer.[6][] The linker's length, rigidity, and composition must be empirically optimized for each POI-E3 ligase pair to facilitate a productive ternary complex formation.[1][3] An improperly designed linker can lead to unproductive binding modes or a "hook effect," where binary complexes are favored over the functional ternary complex.[1]

Commonly used linkers include flexible alkyl chains and polyethylene glycol (PEG) chains, which are synthetically tractable and allow for systematic length variation.[1][3][6] However, the field is increasingly moving towards more sophisticated linkers that can impart favorable properties such as improved cell permeability, metabolic stability, and conformational rigidity.[3][6]

Strategic Rationale: The Advantage of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a mono-Boc-protected diamine building block. Its structure offers several strategic advantages for PROTAC linker design.

2.1 The Role of the Gem-Dimethyl Group

The most distinguishing feature of this linker building block is the gem-dimethyl group on the carbon atom adjacent to one of the amino groups. This structural motif is not merely an incidental feature; it is a deliberate design element intended to confer specific, advantageous properties to the final PROTAC molecule.

-

Conformational Constraint: The gem-dimethyl substitution constricts the conformational space of the alkyl chain.[] This pre-organization can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more favorable binding energetics.[1]

-

Improved Metabolic Stability: The quaternary carbon center can act as a "metabolic shield," sterically hindering enzymatic degradation by cytochrome P450 enzymes at that position.

-

Enhanced Membrane Permeability: The gem-dimethyl group increases the lipophilicity of the linker. This can help to offset the high polarity of the warhead and anchor ligands, which often results in PROTACs with poor cell permeability. By increasing the lipid-like character of the linker, this building block can improve the overall passive diffusion of the PROTAC across the cell membrane.[]

-

Modulation of Solubility: While increasing lipophilicity, branching can also disrupt crystal packing (micellization), which can be beneficial for kinetic solubility in biorelevant media.[]

2.2 Synthetic Utility

The mono-Boc protection provides a convenient handle for orthogonal synthesis.[13] The free amine can be readily coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand. Subsequent deprotection of the Boc group under acidic conditions reveals the second amine, which is then available for coupling to the other half of the PROTAC, enabling a modular and controlled assembly process.[6]

Core Protocols: Synthesis and Validation

This section details the necessary protocols for synthesizing a model PROTAC using tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride and validating its biological activity.

3.1 PROTAC Synthesis Workflow

The following is a generalized, two-step protocol for synthesizing a PROTAC. This assumes the researcher has a POI ligand (warhead) with an available carboxylic acid and an E3 ligase ligand (e.g., a pomalidomide derivative) also functionalized with a carboxylic acid.

Caption: Modular synthesis of a PROTAC using a mono-Boc-protected diamine linker.

Causality: This step attaches the linker building block to the first binding moiety. HATU is a preferred coupling reagent for its efficiency and low rate of epimerization. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and activate the carboxylic acid.

-

Reagent Preparation:

-

Dissolve the Warhead-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

In a separate vial, dissolve tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride (1.1 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride and free the primary amine.

-

Dissolve HATU (1.1 eq) in anhydrous DMF.

-

-

Reaction:

-

To the Warhead-COOH solution, add the HATU solution and stir for 5 minutes at room temperature.

-

Add the pre-neutralized linker solution to the activated Warhead-COOH mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by LC-MS until the starting material (Warhead-COOH) is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography (e.g., silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure Warhead-Linker(Boc) intermediate.

-

Confirm the structure and purity by ¹H NMR and LC-MS.

-

Causality: The Boc protecting group is acid-labile. A strong acid like HCl in an anhydrous solvent (dioxane) is used to efficiently cleave the carbamate and reveal the terminal primary amine without hydrolyzing other sensitive functional groups.

-

Reaction:

-

Dissolve the purified Warhead-Linker(Boc) intermediate (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of the Warhead-Linker-NH₂ intermediate. This is often used directly in the next step without further purification.

-

Causality: This step mirrors the first coupling reaction, completing the synthesis of the heterobifunctional molecule.

-

Reagent Preparation:

-

Dissolve the E3-Ligand-COOH (1.0 eq) in anhydrous DMF.

-

In a separate vial, dissolve the crude Warhead-Linker-NH₂ hydrochloride salt (1.0 eq) in DMF. Add DIPEA (3.0 eq) to neutralize the salt and the carboxylic acid.

-

Dissolve HATU (1.1 eq) in anhydrous DMF.

-

-

Reaction:

-

To the E3-Ligand-COOH solution, add the HATU solution and stir for 5 minutes at room temperature.

-

Add the pre-neutralized Warhead-Linker-NH₂ solution to the activated E3-Ligand-COOH mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC directly from the reaction mixture using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Confirm the structure, purity (>95%), and identity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

3.2 Biological Validation Workflow

Once the PROTAC is synthesized and characterized, its biological activity must be validated. This involves confirming target engagement, assessing protein degradation, and determining the mechanism of action.

Caption: Experimental workflow for the biological characterization of a novel PROTAC.

Causality: This is the foundational experiment to determine if the PROTAC induces the degradation of the target protein. Western blotting provides a semi-quantitative readout of protein levels.

-

Cell Culture and Treatment:

-

Plate the target cells (e.g., a cancer cell line known to express the POI) in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in cell culture medium to achieve final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Treat the cells with the PROTAC solutions and incubate for a desired time period (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant containing the soluble protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-